

sn-Glycero-3-phosphocholine-d9 chemical structure

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Compound of Interest

Compound Name: *sn-Glycero-3-phosphocholine-d9*

Cat. No.: *B8075449*

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An In-depth Technical Guide to **sn-Glycero-3-phosphocholine-d9**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phospholipid, **sn-Glycero-3-phosphocholine-d9**. It details its chemical structure, physicochemical properties, and its role as a critical tool in metabolic research and drug development. This document serves as a resource for professionals utilizing stable isotope-labeled compounds in mass spectrometry and NMR-based studies.

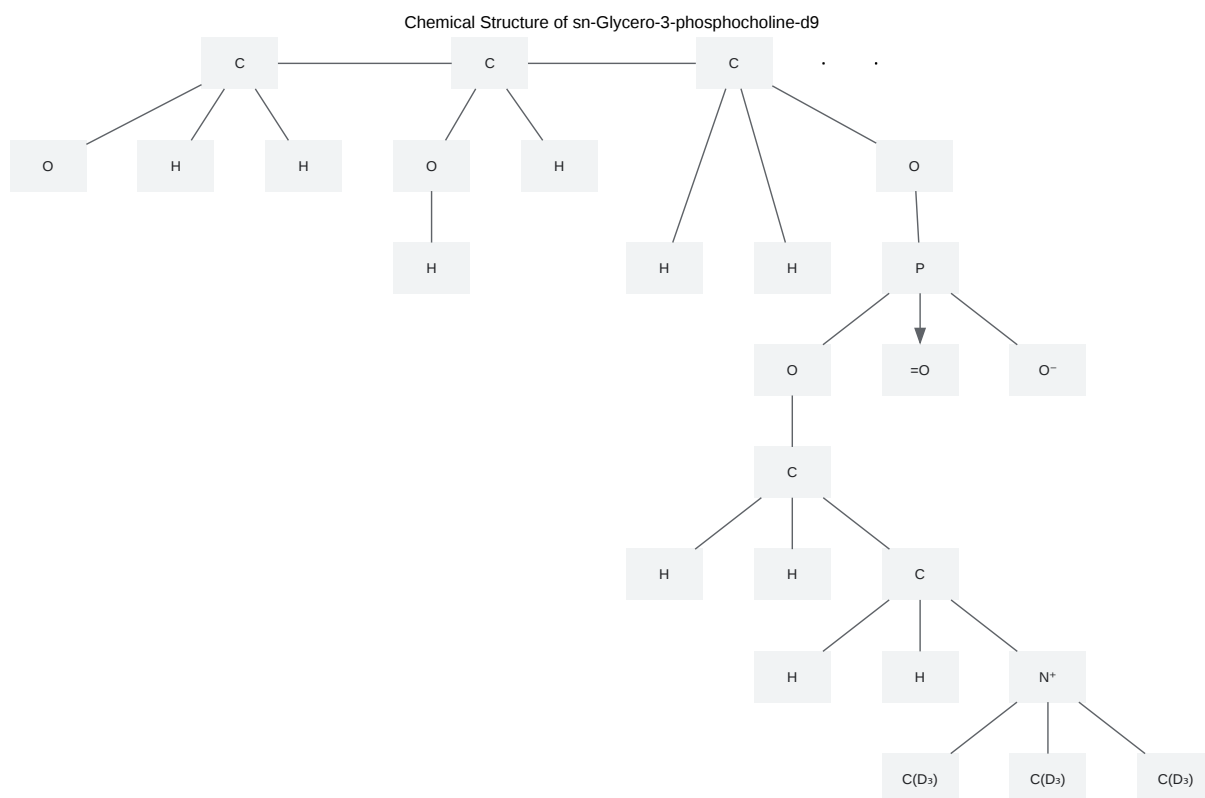
Chemical Structure and Identification

sn-Glycero-3-phosphocholine-d9 is the deuterium-labeled form of sn-Glycero-3-phosphocholine, a key intermediate in choline and phospholipid metabolism.^{[1][2]} The nine deuterium atoms are located on the three methyl groups of the choline moiety, which provides a distinct mass shift for use in mass spectrometry-based quantification.

Key Identifiers:

- IUPAC Name: 2-[[[(2R)-2,3-dihydroxypropoxy]hydroxyphosphinyl]oxy]-N,N,N-tri(methyl-d3)-ethanaminium, inner salt^[1]
- Synonyms: Glycerophosphocholine-d9, L-α-Glycerophosphorylcholine-d9, L-α-GPC-d9, Choline Alfoscerate-d9^[1]

- CAS Number: 2260669-07-4
- Molecular Formula: C₈H₁₁D₉NO₆P
- InChI Key: SUHOQUVVVLNYQR-NWFQQEQCSA-N
- SMILES String: O=P(OCC--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H])(OC--INVALID-LINK--CO)[O-]



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Caption: 2D structure of **sn-Glycero-3-phosphocholine-d9**.

Quantitative Data

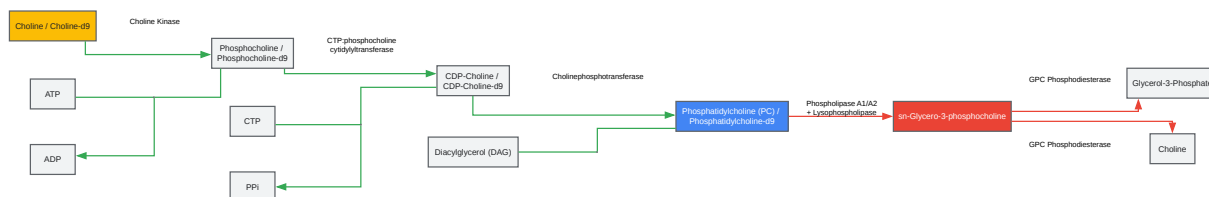
The physical and chemical properties of **sn-Glycero-3-phosphocholine-d9** are summarized below. These specifications are critical for accurate experimental design, particularly for preparing standards and interpreting analytical data.

Property	Value	Reference(s)
Molecular Weight	266.28 g/mol (also reported as 266.3)	
Appearance	Solid or colorless to light yellow oil	
Purity	>95% (HPLC), ≥96% (CP)	
Isotopic Purity	≥98 atom % D, ≥99% deuterated forms	
Solubility	Water: 100 mg/mL, Methanol: Slightly Soluble	
Storage Temperature	-20°C	

Metabolic Significance and Signaling Pathways

sn-Glycero-3-phosphocholine is a central molecule in phospholipid metabolism. It serves as a precursor for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, via the Kennedy pathway. It is also a catabolic product of PC degradation. In nervous tissue, it contributes to the biosynthesis of the neurotransmitter acetylcholine.

The deuterated analog, **sn-Glycero-3-phosphocholine-d9**, is an invaluable tracer for studying these metabolic fluxes. By introducing it into a biological system, researchers can track its incorporation into downstream metabolites like phosphatidylcholine using mass spectrometry, allowing for the dynamic assessment of lipid synthesis and turnover.



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Caption: The Kennedy Pathway for Phosphatidylcholine synthesis and catabolism.

Experimental Protocols & Workflows

sn-Glycero-3-phosphocholine-d9 is primarily used as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Use as an Internal Standard in LC-MS

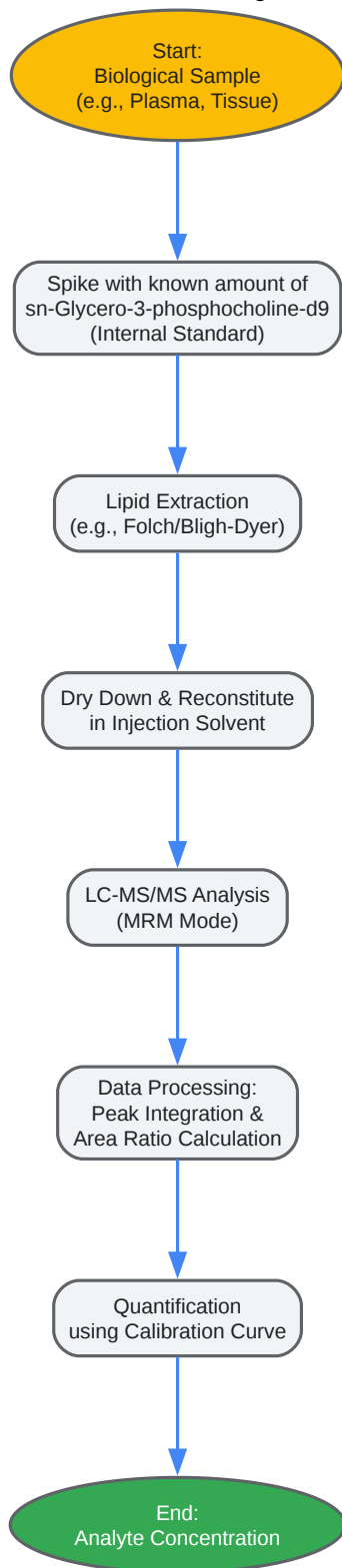
This protocol outlines the typical steps for quantifying endogenous sn-Glycero-3-phosphocholine using **sn-Glycero-3-phosphocholine-d9**.

- Preparation of Stock Solution:
 - Accurately weigh a known amount of **sn-Glycero-3-phosphocholine-d9**.
 - Dissolve in a suitable solvent (e.g., methanol or water) to create a concentrated stock solution (e.g., 1 mg/mL). Store at -20°C or -80°C.

- Prepare a series of working standard solutions by diluting the stock solution.
- Sample Preparation:
 - Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
 - To a known volume or weight of the sample, add a precise amount of the **sn-Glycero-3-phosphocholine-d9** internal standard working solution. The amount added should be comparable to the expected endogenous levels of the analyte.
 - Perform lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction, to separate lipids from other cellular components.
- LC-MS/MS Analysis:
 - Reconstitute the dried lipid extract in a suitable injection solvent.
 - Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
 - The chromatography method should be optimized to separate sn-Glycero-3-phosphocholine from other isomeric compounds.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the unlabeled analyte and the d9-labeled internal standard.
 - Analyte: Monitor the transition for sn-Glycero-3-phosphocholine.
 - Internal Standard: Monitor the transition for **sn-Glycero-3-phosphocholine-d9**, which will have a +9 Da mass shift.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.

- Generate a calibration curve using known concentrations of the unlabeled standard spiked with the same amount of internal standard.
- Quantify the amount of endogenous sn-Glycero-3-phosphocholine in the sample by comparing its peak area ratio to the calibration curve.

LC-MS Quantification Workflow using d9-Internal Standard

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Caption: Typical workflow for lipid quantification using a deuterated internal standard.

Considerations for NMR Spectroscopy

While primarily used in mass spectrometry, deuterated compounds are also central to Nuclear Magnetic Resonance (NMR) spectroscopy. In ^1H NMR, the deuterium signals are not observed, simplifying complex spectra. In ^2H (Deuterium) NMR, the deuterated choline groups of **sn-Glycero-3-phosphocholine-d9** can be directly observed to study the dynamics and environment of the choline headgroup in membranes. Sample preparation for NMR typically involves dissolving the lyophilized sample in a deuterated solvent (e.g., D_2O) to minimize solvent interference in the spectrum.

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References

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